molecular formula C19H26O10 B1253752 Ptelatoside A CAS No. 90899-20-0

Ptelatoside A

Cat. No.: B1253752
CAS No.: 90899-20-0
M. Wt: 414.4 g/mol
InChI Key: DZMYOBBWRZTUTA-BMVMOQKNSA-N
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Description

Ptelatoside A is a phenolic glycoside compound isolated from the bracken fern, Pteridium aquilinum var. latiusculum. . This compound is notable for its unique structure, which includes a phenolic moiety attached to a glycosyl unit. This compound has garnered interest due to its potential biological activities and its presence in plants known for their diverse secondary metabolites.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ptelatoside A involves the glycosylation of p-hydroxystyrene derivatives. The process typically starts with the preparation of p-hydroxystyrene, which is then subjected to glycosylation reactions using glycosyl donors under acidic or enzymatic conditions . The reaction conditions often include the use of catalysts such as Lewis acids or glycosyltransferases to facilitate the formation of the glycosidic bond.

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the challenges associated with its synthesis. advancements in biotechnological methods, such as the use of genetically modified plant cell cultures, have shown promise in producing phenolic glycosides like this compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions: Ptelatoside A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ptelatoside A has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ptelatoside A is not fully understood, but it is believed to involve interactions with cellular enzymes and receptors due to its phenolic and glycosidic structure. The phenolic moiety may participate in redox reactions, while the glycosyl unit could influence the compound’s solubility and bioavailability . Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Ptelatoside A is similar to other phenolic glycosides such as:

Uniqueness: this compound is unique due to its specific glycosylation pattern and the presence of an ethenyl group in the phenolic moiety. This structural uniqueness contributes to its distinct chemical and biological properties .

Properties

CAS No.

90899-20-0

Molecular Formula

C19H26O10

Molecular Weight

414.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C19H26O10/c1-2-9-3-5-10(6-4-9)28-19-17(25)15(23)14(22)12(29-19)8-27-18-16(24)13(21)11(20)7-26-18/h2-6,11-25H,1,7-8H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1

InChI Key

DZMYOBBWRZTUTA-BMVMOQKNSA-N

SMILES

C=CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O

Isomeric SMILES

C=CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O

Canonical SMILES

C=CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O

melting_point

183-185°C

physical_description

Solid

Synonyms

ptelatoside A

Origin of Product

United States

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